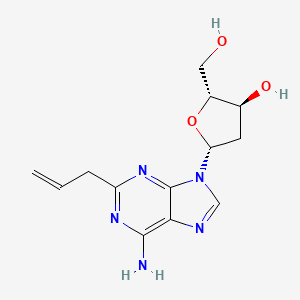
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is a complex organic compound that belongs to the class of nucleoside analogs
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol typically involves multiple steps, including the protection and deprotection of functional groups, nucleophilic substitution reactions, and stereoselective synthesis. Common reagents used in these reactions include:
Protecting groups: To protect hydroxyl and amino groups during the synthesis.
Catalysts: To facilitate specific reactions and improve yields.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like chromatography.
化学反応の分析
Types of Reactions
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, ethanol, or water, depending on the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups like halides or ethers.
科学的研究の応用
Chemistry
In chemistry, (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is studied for its unique structural properties and reactivity. It serves as a model compound for understanding nucleoside analogs’ behavior in various chemical reactions.
Biology
In biology, this compound is of interest due to its potential interactions with biological macromolecules like DNA and RNA. It may be used in studies related to genetic replication and transcription.
Medicine
In medicine, nucleoside analogs are often explored for their antiviral and anticancer properties. This compound may inhibit viral replication or interfere with cancer cell proliferation.
Industry
In the industry, such compounds can be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of (2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or nucleic acids. It may inhibit enzyme activity or interfere with nucleic acid synthesis, leading to its biological effects.
類似化合物との比較
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Vidarabine: An antiviral drug with a similar purine base structure.
Uniqueness
(2R,3S,5R)-5-(2-Allyl-6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol is unique due to its specific stereochemistry and the presence of the allyl group, which may confer distinct biological and chemical properties compared to other nucleoside analogs.
特性
分子式 |
C13H17N5O3 |
|---|---|
分子量 |
291.31 g/mol |
IUPAC名 |
(2R,3S,5R)-5-(6-amino-2-prop-2-enylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C13H17N5O3/c1-2-3-9-16-12(14)11-13(17-9)18(6-15-11)10-4-7(20)8(5-19)21-10/h2,6-8,10,19-20H,1,3-5H2,(H2,14,16,17)/t7-,8+,10+/m0/s1 |
InChIキー |
KNGOERFVBLCXOB-QXFUBDJGSA-N |
異性体SMILES |
C=CCC1=NC(=C2C(=N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)CO)O)N |
正規SMILES |
C=CCC1=NC(=C2C(=N1)N(C=N2)C3CC(C(O3)CO)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)








![Methyl 4-(4-(2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamido)-2-methylphenethyl)benzoate](/img/structure/B12943188.png)
![7-Isopropyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12943189.png)


